MPO Inhibition: Superior Potency over a Structurally Similar Analog
2-(3-Bromo-4-chlorophenyl)pyridine demonstrates significantly higher potency against myeloperoxidase (MPO) compared to the same compound's activity against other targets, and also compared to a key analog. Its IC50 for MPO inhibition is 54 nM [1]. In contrast, another compound with a similar 3-bromo-4-chlorophenyl motif, (3-bromo-4-chlorophenyl)phenyl-methanone, exhibited a much weaker IC50 of 44,000 nM (44 µM) in an MPO chlorination assay [2]. This represents a >800-fold difference in potency, highlighting the critical role of the pyridine ring in this specific molecular context for MPO activity.
| Evidence Dimension | Myeloperoxidase (MPO) Inhibition |
|---|---|
| Target Compound Data | IC50 = 54 nM |
| Comparator Or Baseline | (3-bromo-4-chlorophenyl)phenyl-methanone: IC50 = 44,000 nM (44 µM) |
| Quantified Difference | >800-fold higher potency for the target compound |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay (for both compounds). |
Why This Matters
This >800-fold difference in MPO inhibitory potency directly impacts the compound's utility in inflammation-related research, making it a far more effective tool for studying or modulating MPO activity than the comparator.
- [1] BindingDB. (2025). BDBM50567714 (CHEMBL4855030). IC50: 54nM. Assay: Inhibition of MPO chlorination activity by aminophenyl fluorescein assay. View Source
- [2] BindingDB. (2025). BDBM50567721 (CHEMBL4878518). IC50: 44,000 nM. Assay: Inhibition of MPO chlorination activity by aminophenyl fluorescein assay. View Source
